N-{4-[(1H-indazol-4-ylamino)sulfonyl]phenyl}acetamide
Overview
Description
N-{4-[(1H-indazol-4-ylamino)sulfonyl]phenyl}acetamide is a chemical compound with the molecular formula C15H14N4O3S and a molecular weight of 330.36 g/mol . This compound features an indazole moiety, which is a bicyclic structure consisting of a pyrazole ring fused to a benzene ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied in medicinal chemistry .
Mechanism of Action
Target of action
Indazole derivatives are known to interact with a variety of biological targets. For instance, some indazole derivatives have been found to have anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . Sulfonamides, on the other hand, are often used as antibiotics that inhibit bacterial growth by interfering with the synthesis of folic acid .
Mode of action
Sulfonamides, for example, are structural analogs of para-aminobenzoic acid (PABA) and inhibit the enzyme dihydropteroate synthase, preventing the production of dihydrofolic acid, a precursor of folic acid .
Biochemical pathways
Given the wide range of biological activities exhibited by indazole derivatives, it is likely that multiple pathways could be affected .
Pharmacokinetics
Indazole derivatives are generally well absorbed and can exhibit good bioavailability .
Result of action
Based on the known activities of indazole derivatives, potential effects could include anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Preparation Methods
The synthesis of N-{4-[(1H-indazol-4-ylamino)sulfonyl]phenyl}acetamide typically involves the reaction of 4-aminosulfonylphenylacetic acid with 1H-indazole-4-amine under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
N-{4-[(1H-indazol-4-ylamino)sulfonyl]phenyl}acetamide can undergo various chemical reactions, including:
Scientific Research Applications
N-{4-[(1H-indazol-4-ylamino)sulfonyl]phenyl}acetamide has several scientific research applications, including:
Comparison with Similar Compounds
N-{4-[(1H-indazol-4-ylamino)sulfonyl]phenyl}acetamide can be compared with other indazole derivatives, such as:
3-amino-1H-indazole-1-carboxamides: These compounds also exhibit antiproliferative activity and are used in cancer research.
N-(4-benzylphenyl)-1H-indazole-1-carboxamide: This compound has shown significant biological activity against various cancer cell lines.
N-(4-butoxyphenyl)-1H-indazole-1-carboxamide: Known for its ability to inhibit cell growth and induce cell cycle arrest.
The uniqueness of this compound lies in its specific sulfonyl and acetamide functional groups, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
N-[4-(1H-indazol-4-ylsulfamoyl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c1-10(20)17-11-5-7-12(8-6-11)23(21,22)19-15-4-2-3-14-13(15)9-16-18-14/h2-9,19H,1H3,(H,16,18)(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMGCIUNDVAVEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2C=NN3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501320737 | |
Record name | N-[4-(1H-indazol-4-ylsulfamoyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501320737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
39.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24824440 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
860650-78-8 | |
Record name | N-[4-(1H-indazol-4-ylsulfamoyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501320737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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